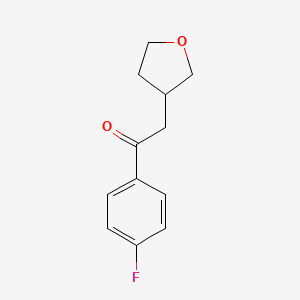

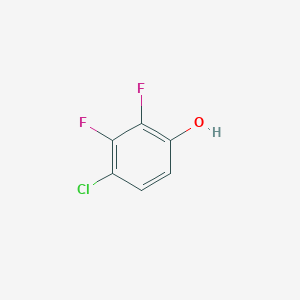

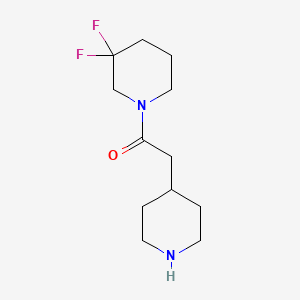

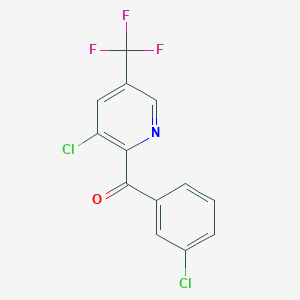

![molecular formula C8H4ClN3 B1459443 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile CAS No. 1360969-13-6](/img/structure/B1459443.png)

7-Chloro-1H-benzo[d]imidazole-5-carbonitrile

Vue d'ensemble

Description

7-Chloro-1H-benzo[d]imidazole-5-carbonitrile is a high-quality intermediate used in pharmaceutical research and development . It is a reliable reference material that meets strict industry standards .

Synthesis Analysis

The synthesis of 1H-benzo[d]imidazole derivatives, including this compound, has been reported in various studies . For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .Molecular Structure Analysis

Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The chemical reactions involving 1H-benzo[d]imidazole derivatives have been extensively studied . These compounds show both acidic and basic properties due to the presence of a positive charge on either of the two nitrogen atoms .Physical And Chemical Properties Analysis

Imidazole, the core structure of this compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Applications De Recherche Scientifique

Synthesis and Density Functional Theory (DFT) Studies

- Cyclocondensation Reactions: Microwave-promoted ring-closure reactions of imidazole derivatives, including compounds structurally related to 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile, have been explored. These reactions, with various mono/1,2-biselectrophiles, led to the formation of imidazo[1,2-a]quinoxaline and benzo[f]imidazo[1,5-a][1,3,5]triazepine scaffolds. The mechanistic aspects of these cyclisation processes were analyzed using DFT, providing insights into the formation of 6- versus 7-membered rings (Joshi et al., 2018).

Antioxidant and Antimicrobial Activities

- Antioxidant and Antimicrobial Properties: Research has been conducted on derivatives of benzo[d]imidazole, such as this compound, demonstrating significant antioxidant and antimicrobial activities. These derivatives were synthesized and evaluated using various assays, and their structure-activity relationships were explored. This research indicates the potential of these compounds in pharmaceutical applications (Bassyouni et al., 2012).

Chemical Synthesis and Modifications

- Synthesis of Novel Derivatives: There's extensive research in synthesizing novel derivatives of benzo[d]imidazole for potential applications in various fields. These include the synthesis of benzo[d]imidazolyl tetrahydropyridine carboxylates and other densely functionalized compounds with potential anti-inflammatory, antioxidant, antibacterial, and antifungal activities (ANISSETTI & Reddy, 2017).

Applications in Organic Chemistry

- Formation of Novel Compounds: Studies include the conversion of certain imidazole derivatives into benzo[4,5]imidazo[1,2-c]quinazoline-6-carbonitriles using various methods. This research contributes to the development of new compounds in organic chemistry and enhances understanding of molecular transformations (Mirallai & Koutentis, 2015).

Mécanisme D'action

While the specific mechanism of action for 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile is not mentioned in the retrieved papers, 1H-benzo[d]imidazole derivatives have been tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity .

Orientations Futures

The future directions in the research of 1H-benzo[d]imidazole derivatives, including 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile, involve their potential use in the development of new drugs . These compounds show a broad range of biological activities, making them promising candidates for drug development .

Propriétés

IUPAC Name |

7-chloro-3H-benzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-2,4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBAUPGJYPQTAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

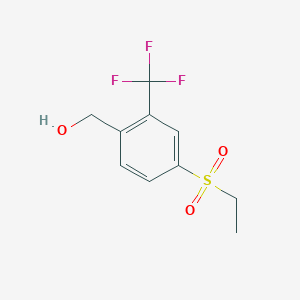

![3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propan-1-ol](/img/structure/B1459364.png)